molecular formula C11H18FNO4 B1396929 1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 647857-39-4

1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No. B1396929
M. Wt: 247.26 g/mol
InChI Key: METPQQHVRNLTRX-JGVFFNPUSA-N
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Description

“1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It’s also known by other names such as “1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate” and “Methyl (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate” among others .


Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI code: 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 . This indicates that it has two defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.29 Da . It’s a solid substance at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • 4-Fluoropyrrolidine Derivatives : This compound is notable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. It has been used in synthesizing N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which serve as synthons for medicinal applications. The method involves double fluorination of N-protected (2S,4R)-4-hydroxyproline, leading to efficient preparation of 4-fluoropyrrolidine derivatives (Singh & Umemoto, 2011).

Chemical Synthesis

  • Intermediate in Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from a related 4-fluoro compound, acts as an important intermediate in producing biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).

Stereochemistry and Molecular Structure

  • Determination of Absolute Configuration : The absolute configuration of related compounds like N-CBZ-3-fluoropyrrolidine-3-methanol has been determined using vibrational circular dichroism, confirmed by chemical synthesis. This process involved converting to (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, illustrating the importance of stereochemistry in these compounds (Procopiou et al., 2016).

Advanced Material Synthesis

  • Synthesis of Polyamides : Compounds derived from 4-tert-butylcatechol, such as 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene, have been synthesized for creating polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit good solubility and thermal stability, underlining the compound's utility in advanced material synthesis (Hsiao, Yang, & Chen, 2000).

NMR Studies and Protein Research

  • O-tert-Butyltyrosine in NMR Tagging : O-tert-Butyltyrosine, an unnatural amino acid, has been used as an NMR tag in high-molecular-weight systems for measurements of submicromolar ligand binding affinities. This showcases the utility of tert-butyl groups in NMR-based protein research (Chen et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPQQHVRNLTRX-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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